N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-3-(trifluoromethyl)benzamide
Description
N-{[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a 1,2-oxazole core substituted with a 3,4-dimethoxyphenyl group at the 5-position and a methyl linker to the benzamide nitrogen. The benzamide moiety is further substituted with a trifluoromethyl group at the meta position. This compound’s synthesis likely involves coupling [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methanamine (purity 95%, CAS 383861-22-1 ) with 3-(trifluoromethyl)benzoyl chloride.
Properties
IUPAC Name |
N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O4/c1-27-16-7-6-12(9-18(16)28-2)17-10-15(25-29-17)11-24-19(26)13-4-3-5-14(8-13)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYKERKKCYGLAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analog: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
Key Differences :
- Linker and Core : Rip-B replaces the oxazole ring with a flexible ethylamine linker, reducing rigidity compared to the oxazole-containing target compound .
- Substituents : Lacks the trifluoromethyl group and oxazole heterocycle, instead featuring a simple benzamide.
- Synthesis : Synthesized via direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
Physical Properties :
Structural Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Key Differences :
- Substituents : Contains a 3-methylbenzamide and a hydroxy-tert-butyl group instead of trifluoromethyl and oxazole .
- Synthesis: Prepared via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography .
Functional Implications :
The N,O-bidentate directing group in this analog facilitates metal-catalyzed C–H bond functionalization , a feature absent in the target compound. The trifluoromethyl group in the target compound may instead enhance electron-withdrawing effects, influencing reactivity or pharmacokinetics.
Structural Analog: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl]acetamide
Key Differences :
- Heterocycle : Uses a 1,2,4-oxadiazole core instead of 1,2-oxazole .
- Substituents : Trifluoromethyl is on the oxadiazole ring, while the target compound places it on the benzamide.
Functional Implications :
The 1,2,4-oxadiazole is a bioisostere for ester or amide groups, often improving metabolic stability . The target compound’s 1,2-oxazole may offer similar advantages but with distinct electronic properties.
Agrochemical Analogs: Flutolanil and Diflufenican
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :
- Substituents : Trifluoromethyl at the benzamide’s ortho position, with an isopropoxy phenyl group .
- Use : Fungicide targeting succinate dehydrogenase .
Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide):
Comparison with Target Compound : Both agrochemicals feature trifluoromethyl groups but lack the oxazole core. The target compound’s oxazole and dimethoxyphenyl groups may confer unique target specificity or resistance profiles.
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